4,4'-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
4,4’-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound characterized by its unique structure, which includes a furan ring, a chloronitrophenyl group, and two pyrazol-5-ol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) typically involves multiple steps. One common route starts with the preparation of 5-(4-chloro-2-nitrophenyl)furfural, which is then reacted with appropriate pyrazole derivatives under controlled conditions to form the final compound . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
4,4’-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chloro-2-nitrophenyl)furfural: Shares the chloronitrophenyl and furan moieties but lacks the pyrazol-5-ol groups.
5-(2-Nitrophenyl)furfural: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of 4,4’-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O5/c1-8-15(18(26)23-21-8)17(16-9(2)22-24-19(16)27)14-6-5-13(30-14)11-4-3-10(20)7-12(11)25(28)29/h3-7,17H,1-2H3,(H2,21,23,26)(H2,22,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIUIYQLCHGYAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C4=C(NNC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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